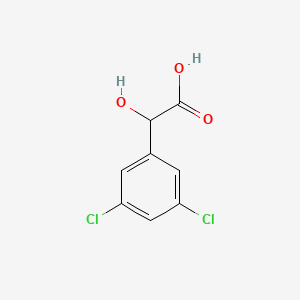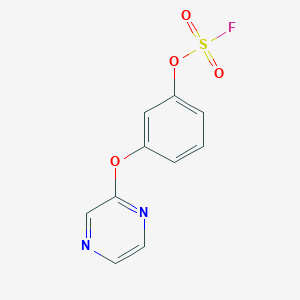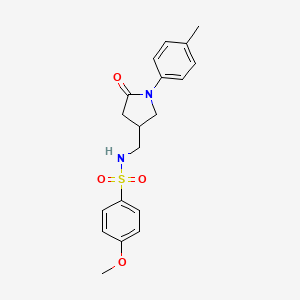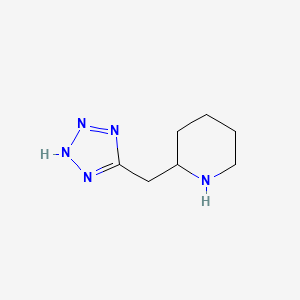
3-Isopropyl-1,1-dimethylindan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-1,1-dimethylindan-5-ol is a chemical compound with the molecular formula C14H20O . It contains a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 aromatic hydroxyl . The molecule contains a total of 35 atoms, including 20 Hydrogen atoms, 14 Carbon atoms, and 1 Oxygen atom .Applications De Recherche Scientifique
Analytical Chemistry and Molecular Identification
In analytical chemistry, compounds with complex structures, including isomers, play crucial roles in the study of flavors, aromas, and off-flavors in various matrices. For instance, the characterization and analysis of dimethyl-substituted methoxypyrazines highlight the importance of accurate analytical methods for identifying structural isomers, which are significant in understanding wine aroma and off-flavors in cork stoppers and ladybugs (Slabizki et al., 2014).
Electrochemical Sensing and Catalysis
Research on modified electrodes, such as those incorporating carbon nanotubes and specific organic molecules, demonstrates the potential for creating sensitive electrochemical sensors. These sensors can detect various compounds, including pharmaceuticals and biochemicals, showcasing the utility of molecularly engineered materials in enhancing electrochemical performance (Beitollahi et al., 2012).
Photocatalytic Hydrogen Production
Studies on photocatalytic systems for hydrogen production from water exemplify the integration of molecular catalysts and photosensitizers. Such research demonstrates the potential of chemically complex molecules in capturing and utilizing solar energy for sustainable hydrogen generation (Du et al., 2008).
Organic Electronics and Conductivity
Investigations into single-component conductors with bulky substituents reveal the impact of molecular structure on electronic properties. These studies are critical for designing new materials for organic electronics and understanding the relationship between structure and charge mobility (Filatre-Furcate et al., 2016).
Crystallography and Material Science
Crystal structure analysis of compounds with specific functional groups, such as unsymmetrically substituted ureas, aids in understanding molecular interactions and material properties. Such research contributes to the development of materials with tailored physical and chemical characteristics (Rao et al., 2010).
Molecular Biology and Nucleic Acid Chemistry
The synthesis and characterization of nucleic acid analogs, including those with modifications like aminopropyl groups, offer insights into the interactions between synthetic molecules and biological macromolecules. This research area is fundamental for developing new therapeutic agents and understanding the molecular basis of life (Aly et al., 2005).
Propriétés
IUPAC Name |
1,1-dimethyl-3-propan-2-yl-2,3-dihydroinden-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9(2)12-8-14(3,4)13-6-5-10(15)7-11(12)13/h5-7,9,12,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBAMTHSSMILQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=C1C=C(C=C2)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2721776.png)

![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/no-structure.png)
![1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2721781.png)
![Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl](/img/structure/B2721782.png)




![1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone](/img/structure/B2721791.png)
![4-[4-(tert-butyl)benzoyl]-N-[(E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B2721793.png)
![4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2721795.png)
![(3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2721796.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2721798.png)